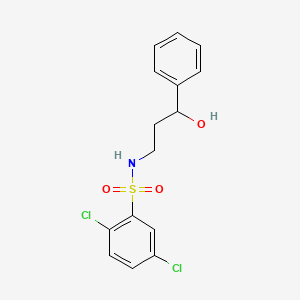
2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for studying drug interactions, enzyme inhibition, and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to convert the sulfonamide group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is widely used in scientific research due to its unique properties. It is utilized in:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating enzyme inhibition and protein-ligand interactions.
Medicine: Designing and testing new drug candidates for various diseases.
Industry: Developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors or other proteins, modulating their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dichlorobenzenesulfonamide
- N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
- 2,5-dichloro-N-(3-aminopropyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is unique due to the presence of both the hydroxyl and phenylpropyl groups, which confer specific chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c16-12-6-7-13(17)15(10-12)22(20,21)18-9-8-14(19)11-4-2-1-3-5-11/h1-7,10,14,18-19H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDZNXVAEOKBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2362976.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/new.no-structure.jpg)
![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)

![6-Hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2362985.png)
![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)

![7-Chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2362993.png)


![2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2362996.png)
